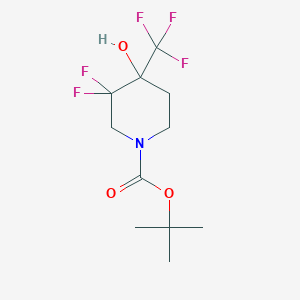

Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C10H17F2NO3 . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds such as “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate” and its derivatives have been synthesized using L-selectride in anhydrous tetrahydrofuran .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The ring is substituted with hydroxy, difluoro, and trifluoromethyl groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.24 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.43, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis

Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is involved in complex molecular synthesis and structure elucidation. X-ray studies have detailed the structural configuration of similar tert-butyl piperidine derivatives, highlighting the molecular packing driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004). Such compounds are crucial intermediates in the synthesis of biologically active compounds, like crizotinib, indicating their role in medicinal chemistry (Kong et al., 2016).

Chemical Transformations and Synthesis

The chemical versatility of tert-butyl piperidine derivatives is showcased in their reactions for synthesizing various piperidine derivatives. For example, reactions involving tert-butyl 4-oxopiperidine-1-carboxylate lead to the formation of compounds with potential as synthons for diverse piperidine derivatives, highlighting stereoselective syntheses and the importance of these derivatives in organic synthesis (Moskalenko & Boev, 2014).

Intermediates for Drug Synthesis

These tert-butyl piperidine derivatives act as key intermediates in the synthesis of drugs, including those with anticancer properties. The synthesis route optimization for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a notable intermediate for small molecule anticancer drugs, underscores the compound's significance in drug development (Zhang et al., 2018). Another example is the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a critical intermediate of Vandetanib, indicating its role in the synthesis of targeted therapies (Wang et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F5NO3/c1-8(2,3)20-7(18)17-5-4-9(19,11(14,15)16)10(12,13)6-17/h19H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYHNGDUMGISFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)

![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)

![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)

![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)

![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)

![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)

![1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2590940.png)

![Methyl (E)-4-[4-(4-ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2590941.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2590943.png)